1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene

Cross-coupling Regioselectivity Palladium catalysis

Researchers requiring orthogonal diversification on a single aromatic scaffold face limited building-block options. This compound resolves that with three distinct reactive handles: an ortho-iodo group for rapid, selective Pd(0)-catalyzed Suzuki-Miyaura coupling; a 3-bromopropyl chain for subsequent SN2 amination or linker attachment; and a meta-ethoxy substituent that modulates electronic character and solubility. Key procurement metrics: • ≥98% purity ensures reliable stoichiometry in multi-step sequences. • Insoluble in water, freely soluble in common organics (dioxane, DMF, DMSO). • Supplied as a research intermediate; stock available for immediate dispatch.

Molecular Formula C11H14BrIO
Molecular Weight 369.04 g/mol
Cat. No. B14065752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene
Molecular FormulaC11H14BrIO
Molecular Weight369.04 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1I)CCCBr
InChIInChI=1S/C11H14BrIO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3
InChIKeyZERXXRUAWYIXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene: Structural Identity & Baseline Properties


1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene (CAS 1806521-12-9) is a tri-substituted aromatic halide with molecular formula C11H14BrIO and molecular weight 369.04 g·mol−1 [1]. Its substitution pattern features an ortho-iodo group, a meta-ethoxy group, and a 1-(3-bromopropyl) side chain, providing three distinct reactive handles on a single benzene core. The compound is supplied as a research intermediate with purities typically ≥95% (CheMenu, catalog CM399574) or NLT 98% (MolCore, catalog MC748301) . It is insoluble in water but freely soluble in common organic solvents, consistent with its computed lipophilicity (XLogP3 ≈ 4.3 for the closely related 4-iodo regioisomer) .

1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene: Why Generic Substitution Fails


Compounds within the C11H14BrIO isomeric family share identical molecular weight and elemental composition but differ critically in the regiochemical placement of the iodo and ethoxy substituents. These positional variations alter the electronic environment of the aromatic ring, modulate the relative reactivity of the C–I bond in palladium-catalyzed cross-couplings, and change lipophilicity (XLogP) . The 2-iodo regioisomer places iodine in an ortho relationship to the ethoxy group, creating a sterically and electronically distinct environment compared to the 3-iodo or 4-iodo analogs. Furthermore, replacing the ω-bromine with chlorine (as in the chloropropyl analog) reduces leaving-group ability in nucleophilic substitution, while replacing the ethoxy with a methoxy group alters both solubility and the electron-donating capacity of the alkoxy substituent. These differences are not cosmetic; they dictate reaction sequence, yield, and product purity in multi-step synthetic routes [1].

1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene: Quantitative Differentiation vs. Closest Analogs


Ortho-Iodo Regiochemistry: Enhanced Pd(0) Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to C–X bonds follows the general order C–I >> C–Br > C–Cl, with aryl iodides reacting approximately 102–104 times faster than aryl bromides under comparable conditions. Within aryl iodides, an ortho-alkoxy substituent can further accelerate oxidative addition through chelation-assisted or electronic effects, whereas a para-iodo substituent lacks this proximity-driven activation. The target compound places iodine at the 2-position (ortho to the ethoxy group), whereas its regioisomer 1-(3-bromopropyl)-3-ethoxy-4-iodobenzene (CAS 1806628-93-2) places iodine at the 4-position (para to the ethoxy-bearing carbon) . Although direct kinetic measurements for these specific regioisomers have not been published, the well-established class-level trend of relative oxidative addition rates (Ar-I: k ≈ 101–103 relative to Ar-Br) provides a quantitative framework for expecting superior reactivity from the ortho-iodo regioisomer in Pd-catalyzed transformations [1].

Cross-coupling Regioselectivity Palladium catalysis

Ethoxy vs. Methoxy: Lipophilicity and Electron-Donating Effects

The ethoxy group (–OCH2CH3) in the target compound provides a higher computed lipophilicity compared to the methoxy analog 1-(3-bromopropyl)-3-methoxy-2-iodobenzene. For the closely related 4-iodo regioisomer series, the ethoxy derivative has a reported XLogP3 of 4.3 . By contrast, the methoxy analog (one fewer methylene unit) is expected to have an XLogP lower by approximately 0.5–0.6 log units based on the Hansch π contribution of a methylene group (πCH2 ≈ 0.5). This difference in lipophilicity directly impacts partitioning behavior in organic/aqueous extraction, chromatographic retention time, and membrane permeability in biological assays. Additionally, the ethoxy group is a slightly stronger electron donor than methoxy (Hammett σp+ for –OEt ≈ −0.81 vs. –OMe ≈ −0.78), which modulates the electron density on the aromatic ring and thus the reactivity of the iodo substituent in electrophilic or radical pathways.

Lipophilicity Structure-Activity Relationship Solubility

ω-Bromo vs. ω-Chloro Leaving Group: SN2 Reactivity

The 3-bromopropyl side chain of the target compound provides a significantly better leaving group for SN2 reactions compared to the 3-chloropropyl analog 1-(3-chloropropyl)-3-ethoxy-2-iodobenzene (or its 2-ethoxy regioisomer, CAS 1805718-50-6) [1]. The relative reactivity of alkyl halides in nucleophilic substitution follows the order C–I > C–Br > C–Cl, with alkyl bromides reacting approximately 10–50× faster than alkyl chlorides under SN2 conditions. This differential enables the bromopropyl chain to undergo clean alkylation with amines, thiolates, or alkoxides under milder conditions (e.g., K2CO3/DMF at 60–80 °C vs. >100 °C for the chloro analog), minimizing side reactions with the aryl iodide moiety.

Nucleophilic substitution Leaving group ability Alkylation

Vendor Purity Benchmarking for Ortho-Iodo Regioisomer

Two commercially identified sources for 1-(3-bromopropyl)-3-ethoxy-2-iodobenzene (CAS 1806521-12-9) report different purity specifications: MolCore lists NLT 98% (Catalog MC748301) , while CheMenu lists 95%+ (Catalog CM399574) . For the regioisomeric analog 1-(3-bromopropyl)-2-ethoxy-3-iodobenzene (CAS 1806612-23-6), CapotChem similarly reports NLT 98% [1]. The 3% purity difference between 95% and 98% can be significant in multi-step synthesis: a 95% pure intermediate yields approximately 90% overall yield after three sequential steps (0.953 = 0.857), whereas a 98% pure intermediate yields approximately 94% (0.983 = 0.941). This 8.4 percentage-point gap in cumulative yield directly impacts the cost of downstream material.

Purity Quality control Procurement

Sequential Cross-Coupling Orthogonality: Aryl Iodide vs. Alkyl Bromide

The target compound uniquely positions an sp2-hybridized aryl iodide and an sp3-hybridized alkyl bromide on the same molecular scaffold. Under standard Pd(0) catalysis, the aryl C–I bond undergoes oxidative addition with rate constants approximately 102–104 times larger than the alkyl C–Br bond, enabling highly chemoselective first-stage coupling at the aryl position (e.g., Suzuki–Miyaura with arylboronic acid) while leaving the alkyl bromide intact [1]. This contrasts with analogs bearing two aryl halides (e.g., 2-bromo-4-(3-bromopropyl)iodobenzene, CAS 1806403-98-4), where the reactivity difference between aryl–I and aryl–Br is smaller, narrowing the window for selective mono-functionalization. The target compound's sp2-I / sp3-Br pairing provides a wider operational selectivity margin, reducing the formation of bis-coupled byproducts [2].

Sequential cross-coupling Orthogonal reactivity Chemoselectivity

1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene: Optimal Application Scenarios


Biaryl Library Synthesis via Sequential Suzuki–SN2 Alkylation

The ortho-iodo substituent undergoes rapid and selective Pd(0)-catalyzed Suzuki–Miyaura coupling with arylboronic acids (first diversification point), while the ω-bromopropyl chain remains intact. Subsequent nucleophilic substitution with primary or secondary amines installs a second diversity element at the propyl terminus. This two-step, one-pot protocol is enabled by the wide chemoselectivity gap between sp2-I and sp3-Br (Evidence Item 5). The ethoxy group enhances solubility in the dioxane/water solvent mixture typically used for Suzuki coupling compared to the methoxy analog, facilitating higher substrate loading .

PET Tracer Precursors and Radioiodination Substrates

The ortho-iodo substituent serves as a precursor for radioiodination via isotopic exchange (123/125/131I) or as a handle for Pd-catalyzed introduction of 11C-methyl or 18F-fluoroethyl groups. The ortho relationship to the ethoxy group may influence the regiochemical outcome of electrophilic aromatic substitution reactions used in late-stage radiohalogenation. The higher purity (NLT 98%, Evidence Item 4) is critical for radiochemical applications where non-radioactive impurities compete for the labeling reagent, reducing effective specific activity .

PROTAC Linker Attachment Building Block

The 3-bromopropyl side chain provides a direct alkylation handle for attaching PEG-based linkers or E3 ligase-recruiting motifs via SN2 reaction with amine- or thiol-terminated fragments. The aryl iodide at the ortho position can subsequently (or previously) install the target-protein-binding moiety via cross-coupling. The ethoxy group's moderate lipophilicity (XLogP ~4.3, Evidence Item 2) contributes favorably to the physicochemical profile of PROTAC candidates, which require balanced solubility and permeability for cellular activity .

Agrochemical Intermediate for Herbicide and Fungicide Scaffolds

Ortho-alkoxy iodoarenes are recurring motifs in agrochemical discovery, where the alkoxy group modulates target binding and metabolic stability while the iodine serves as a late-stage diversification point for structure–activity relationship (SAR) exploration. The target compound's three-point substitution pattern (I, OEt, (CH2)3Br) maps onto common herbicide pharmacophore geometries, and the bromopropyl chain can be elaborated into propargyl, allyl, or cyanoalkyl groups found in commercial agrochemicals .

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